3-Amino-2-chloro-6-fluorophenol
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Overview
Description
3-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-fluorophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of advanced techniques such as catalytic hydrogenation and fluorination under specific conditions. The choice of solvents, catalysts, and reaction parameters is optimized to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-Amino-2-chloro-6-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Amino-2-chloro-6-fluorophenol exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-6-fluorophenol
- 4-Chloro-2-fluoroaniline
- 2-Fluorophenol
- 2-Chloro-6-fluorobenzyl chloride
Comparison: The combination of chloro and fluoro substituents also contributes to its distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-amino-2-chloro-6-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2 |
InChI Key |
GXTPLEWDBIMADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)O)F |
Origin of Product |
United States |
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